Cas no 2167018-39-3 (2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole)

2-(1-Bromobutyl)-4,5-dimethyl-1,3-thiazole is a brominated thiazole derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive bromobutyl side chain, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. The presence of methyl groups at the 4- and 5-positions enhances steric and electronic properties, influencing reactivity and selectivity in synthetic pathways. This compound is particularly useful in heterocyclic chemistry for constructing complex molecular frameworks. Its stability under standard conditions and well-defined reactivity profile make it a valuable reagent for researchers in medicinal chemistry and material science. Proper handling is advised due to its alkyl bromide functionality.
2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole structure
2167018-39-3 structure
Product Name:2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole
CAS No:2167018-39-3
MF:C9H14BrNS
MW:248.183160305023
CID:5885476
PubChem ID:165793011
Update Time:2025-06-08

2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole
    • 2167018-39-3
    • EN300-1269735
    • Inchi: 1S/C9H14BrNS/c1-4-5-8(10)9-11-6(2)7(3)12-9/h8H,4-5H2,1-3H3
    • InChI Key: KJLIGQVFAIUTCO-UHFFFAOYSA-N
    • SMILES: BrC(C1=NC(C)=C(C)S1)CCC

Computed Properties

  • Exact Mass: 247.00303g/mol
  • Monoisotopic Mass: 247.00303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 41.1Ų

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Additional information on 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole

Introduction to 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole (CAS No. 2167018-39-3)

2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole, identified by its Chemical Abstracts Service (CAS) number 2167018-39-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a thiazole core, which is a sulfur-containing five-membered ring system, combined with a bromobutyl side chain and two methyl substituents at the 4 and 5 positions. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various biologically active substances.

The thiazole moiety is renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This class of compounds has been extensively studied due to their potential in drug development. The presence of the bromobutyl group in 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole enhances its reactivity, making it a versatile building block for further chemical modifications. Such modifications are crucial in designing novel molecules with improved pharmacological profiles.

In recent years, there has been growing interest in thiazole derivatives as pharmacophores in medicinal chemistry. The structural flexibility of the thiazole ring allows for the introduction of various functional groups, enabling the development of compounds with targeted biological effects. For instance, studies have demonstrated that thiazole derivatives can interact with specific enzymes and receptors, modulating cellular processes relevant to disease pathways.

One of the most compelling aspects of 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in cancer and other diseases. By designing molecules that selectively inhibit kinase activity, researchers aim to develop treatments that disrupt abnormal cell growth and proliferation. The bromine atom in the bromobutyl side chain provides a handle for further chemical manipulation, such as cross-coupling reactions, which are commonly used to construct complex molecular architectures.

Moreover, the dimethyl substituents at the 4 and 5 positions of the thiazole ring contribute to the steric and electronic properties of the molecule. These substituents can influence solubility, metabolic stability, and binding affinity to biological targets. Optimization of these features is essential for achieving desired pharmacokinetic and pharmacodynamic properties in drug candidates.

Recent advancements in computational chemistry have facilitated the rapid design and evaluation of thiazole derivatives like 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high precision. This approach has accelerated the discovery process by identifying promising candidates for experimental validation.

The synthesis of 2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of butyl-substituted thiazoles followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing diverse substituents into the thiazole core while maintaining regioselectivity.

In conclusion,2-(1-bromobutyl)-4,5-dimethyl-1,3-thiazole (CAS No. 2167018-39-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As our understanding of biological mechanisms continues to evolve,thiazole derivatives like this compound will undoubtedly play an increasingly important role in drug discovery and development.

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